Brilliant Blue R

Descripción

Propiedades

IUPAC Name |

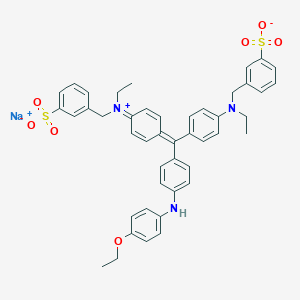

sodium;3-[[4-[[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H45N3O7S2.Na/c1-4-47(31-33-9-7-11-43(29-33)56(49,50)51)40-23-15-36(16-24-40)45(35-13-19-38(20-14-35)46-39-21-27-42(28-22-39)55-6-3)37-17-25-41(26-18-37)48(5-2)32-34-10-8-12-44(30-34)57(52,53)54;/h7-30H,4-6,31-32H2,1-3H3,(H2,49,50,51,52,53,54);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLPQNGYXWVELD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H44N3NaO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80910613 | |

| Record name | Coomassie brilliant blue R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

826.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue crystals; [MSDSonline] | |

| Record name | Coomassie Brilliant Blue R | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6104-59-2 | |

| Record name | Coomassie brilliant blue R | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006104592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Coomassie brilliant blue R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen [4-[4-(p-ethoxyanilino)-4'-[ethyl(m-sulphonatobenzyl)amino]benzhydrylene]cyclohexa-2,5-dien-1-ylidene](ethyl)(m-sulphonatobenzyl)ammonium, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRILLIANT BLUE R | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKL1K0PT9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Brilliant Blue R in the Laboratory: A Technical Guide

Brilliant Blue R, scientifically known as Coomassie this compound-250, is a synthetic, anionic triphenylmethane (B1682552) dye indispensable in biochemical laboratories. Its primary and most widespread application is the visualization of proteins following separation by polyacrylamide gel electrophoresis (SDS-PAGE).[1][2][3] This guide provides an in-depth overview of its core applications, experimental protocols, and the underlying mechanisms of action for researchers, scientists, and drug development professionals.

Core Application: Protein Visualization in Electrophoresis Gels

This compound-250 is the stain of choice for detecting protein bands within a polyacrylamide gel matrix.[1][2] The dye binds non-specifically to almost all proteins, allowing for the detection and relative quantification of proteins separated by their molecular weight.[1] The mechanism involves a non-covalent, electrostatic interaction between the negatively charged sulfonic acid groups of the dye and the positively charged amino acid residues (primarily basic amino acids like lysine, arginine, and histidine) in the proteins.[4][5] Van der Waals forces and hydrophobic interactions also contribute to the stability of the protein-dye complex.[4][5][6] This binding stabilizes the anionic, blue form of the dye, rendering the protein bands visible against a clear or lightly stained background after a destaining process.[6][7]

Quantitative Parameters for Protein Staining

The effectiveness of protein staining with this compound-250 depends on the precise composition of the staining and destaining solutions, as well as the duration of each step. The following tables summarize typical quantitative data for these protocols.

| Staining Solution Components | Typical Concentration | Purpose | Reference |

| This compound-250 | 0.1% - 0.25% (w/v) | Protein-binding dye | [8] |

| Methanol | 30% - 50% (v/v) | Fixes proteins in the gel and aids in dye solubility | [1][9] |

| Acetic Acid (Glacial) | 7% - 10% (v/v) | Creates an acidic environment to facilitate dye binding and protein fixation | [8] |

| Deionized Water | To final volume | Solvent | [1][9] |

| Destaining Solution Components | Typical Concentration | Purpose | Reference |

| Methanol | 5% - 30% (v/v) | Removes excess, unbound dye from the gel matrix | [1][10] |

| Acetic Acid (Glacial) | 5% - 7.5% (v/v) | Aids in clearing the background | [9][10] |

| Deionized Water | To final volume | Solvent | [1][10] |

| Performance Characteristics | Value | Notes | Reference |

| Detection Sensitivity | 8-10 ng to 0.1-0.5 µg of protein per band | Sensitivity can vary based on the specific protocol and protein. | [4][10][11] |

| Staining Time | 30 minutes to 4 hours | Dependent on gel thickness and desired staining intensity. | [9][10][11] |

| Destaining Time | 2 hours to overnight | Requires periodic changing of the destain solution for optimal results. | [10] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standard and rapid protocols for staining polyacrylamide gels with this compound-250.

Standard Staining Protocol

This method is thorough and provides high sensitivity.

-

Fixation (Optional but Recommended): After electrophoresis, incubate the gel in a fixative solution (e.g., 30% methanol, 10% acetic acid) for at least 5-30 minutes with gentle agitation.[1][10] This step is crucial for preventing the diffusion of small proteins out of the gel.

-

Staining: Decant the fixative solution and add the this compound-250 staining solution to completely cover the gel.[1][11] Incubate for at least 3 hours to overnight with gentle agitation on a shaker.[1][10]

-

Destaining: Remove the staining solution. The stain can often be reused. Add destaining solution and incubate with gentle agitation.[1] Replace the destaining solution with fresh solution every few hours until the protein bands are clearly visible against a clear background.[1] Do not over-destain, as this can lead to loss of signal from the protein bands.[1]

-

Storage: Once sufficiently destained, the gel can be stored in deionized water or a 7% acetic acid solution.[10] For long-term storage, a 20% ammonium (B1175870) sulfate (B86663) solution at 4°C is recommended.[8]

Rapid Staining Protocol

This modified protocol is faster but may have slightly lower sensitivity.

-

Staining: After electrophoresis, place the gel in a container with the staining solution (e.g., 0.1% Coomassie R-250 in 40% ethanol, 10% acetic acid).[8]

-

Microwave: Heat the container in a microwave oven at full power for approximately 1 minute.[8] Caution: Use a loosely covered container to avoid pressure buildup.

-

Agitation: Gently shake the gel for 15 minutes at room temperature on an orbital shaker.[8]

-

Rinse: Decant the stain and briefly rinse the gel with deionized water.[8]

-

Destaining: Add the destain solution and microwave again for 1 minute.[8]

-

Final Destain: Gently shake the gel at room temperature until the desired background clarity is achieved.[8]

Visualizations

To better illustrate the processes involving this compound, the following diagrams have been generated.

Other Laboratory Uses

While its primary role is in gel staining, this compound has other niche applications in the lab. It has been mentioned in the context of protein quantification, although the G-250 variant is more commonly used for this purpose in the Bradford assay.[12][13][14] Other reported uses include the detection of lipids in thin-layer chromatography and staining proteins on various membranes and in tissue sections.[2][15]

References

- 1. frederick.cancer.gov [frederick.cancer.gov]

- 2. This compound Dye content 50 , Technical grade 6104-59-2 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Coomassie blue staining | Abcam [abcam.com]

- 5. conductscience.com [conductscience.com]

- 6. carlroth.com [carlroth.com]

- 7. Coomassie this compound-250 Protein Stain (CAS 6104-59-2) | Abcam [abcam.com]

- 8. Coomassi Blue Staining | Thermo Fisher Scientific - KR [thermofisher.com]

- 9. bioscience.fi [bioscience.fi]

- 10. interchim.fr [interchim.fr]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. Bradford Assay | Bio-Rad [bio-rad.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mpbio.com [mpbio.com]

The Core Mechanism of Brilliant Blue R Protein Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanisms governing the interaction between the triphenylmethane (B1682552) dye, Brilliant Blue R (BBR), and proteins. Widely recognized for its application in protein quantification (Bradford assay) and visualization in electrophoresis, the biophysical principles of its binding also offer insights into non-covalent molecular interactions. Furthermore, the antagonistic effects of its close analogue, Brilliant Blue G (BBG), on purinergic receptors highlight its relevance in the context of drug development.

The Biophysical Basis of this compound-Protein Interaction

The binding of this compound to proteins is a non-covalent process driven by a combination of electrostatic and hydrophobic interactions. This dual nature of interaction allows for both specificity and broad applicability in protein detection.

Electrostatic Interactions: The primary driving force for BBR binding is the electrostatic attraction between the negatively charged sulfonic acid groups on the dye molecule and positively charged amino acid residues on the protein surface.[1] Under the acidic conditions of many staining protocols, the side chains of basic amino acids, particularly arginine, lysine, and histidine, are protonated and thus carry a positive charge, making them primary targets for the anionic dye.[2][3] The interaction with arginine is considered to be particularly strong.[4]

Hydrophobic Interactions: Complementing the electrostatic attraction are hydrophobic interactions between the aromatic rings of the BBR molecule and nonpolar regions of the protein.[5] These interactions are enhanced by the proximity of hydrophobic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) to the positively charged binding sites.[1] This hydrophobic association contributes to the stability of the protein-dye complex.

The binding of BBR to a protein induces a conformational change in the dye, leading to a shift in its maximum absorbance from approximately 465 nm (reddish-brown) to 595 nm (blue).[2] It is the blue, anionic form of the dye that is stabilized upon binding to the protein.[6][7] This spectral shift is the fundamental principle behind the Bradford protein assay.

Diagram 1: Core mechanism of this compound binding to proteins.

Quantitative Analysis of this compound-Protein Binding

The stoichiometry and affinity of BBR binding vary between different proteins, primarily due to differences in their amino acid composition and three-dimensional structure. The number of basic and aromatic amino acids accessible on the protein surface is a key determinant of the extent of dye binding.

Scatchard analysis has been employed to determine the stoichiometry of these interactions. The data reveals that the number of BBR molecules bound is approximately proportional to the number of positive charges on the protein.[1][8][9]

| Protein | Number of BBR Molecules Bound per Molecule of Protein | Reference(s) |

| Lysozyme | 48 | [6] |

| Cytochrome c | 45 | [6] |

| Pepsin | 11 | [6] |

| Gramicidin S | 4.4 | [6] |

| Bovine Serum Albumin | ~1 (high-affinity site) | [10] |

Note: The number of binding sites can vary depending on the experimental conditions and the method of analysis.

The binding constant (Kd) for the high-affinity interaction of Coomassie Brilliant Blue G with Bovine Serum Albumin has been determined to be in the micromolar range, indicative of a strong but reversible non-covalent interaction.[10]

Experimental Protocols for Studying BBR-Protein Binding

Spectrophotometric Titration for Determination of Binding Affinity

This method relies on monitoring the change in absorbance at 595 nm as increasing concentrations of protein are added to a fixed concentration of this compound.

Materials:

-

This compound reagent (e.g., Bradford assay reagent)

-

Purified protein of interest at a known concentration

-

Spectrophotometer capable of measuring absorbance at 595 nm

-

Cuvettes

-

Appropriate buffer solution

Procedure:

-

Prepare a series of dilutions of the protein solution in the buffer.

-

To a fixed volume of the this compound reagent in a cuvette, add a small, defined volume of the protein solution.

-

Mix thoroughly and incubate for a short period (e.g., 5 minutes) at room temperature to allow the binding to reach equilibrium.

-

Measure the absorbance of the solution at 595 nm.

-

Repeat steps 2-4 for each protein dilution.

-

Plot the change in absorbance as a function of the protein concentration.

-

The data can be fitted to a suitable binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd) and the stoichiometry of binding (n).

Diagram 2: Workflow for spectrophotometric titration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

-

Isothermal titration calorimeter

-

Purified protein of interest at a known concentration

-

This compound solution at a known concentration

-

Dialysis buffer

Procedure:

-

Dialyze both the protein and BBR solutions against the same buffer to minimize heats of dilution.

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the BBR solution into the injection syringe.

-

Perform a series of small, sequential injections of the BBR solution into the protein solution while monitoring the heat released or absorbed.

-

A control experiment, injecting BBR into the buffer alone, should be performed to determine the heat of dilution.

-

The raw data is integrated to obtain a binding isotherm, which is then fitted to a binding model to determine the binding affinity (Ka or Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Diagram 3: Workflow for Isothermal Titration Calorimetry.

Implications for Drug Development: Antagonism of Purinergic Receptors

While this compound is primarily known as a staining agent, its structural analogue, Brilliant Blue G (BBG), has been identified as a potent and selective antagonist of the P2X7 receptor (P2X7R).[11] The P2X7R is an ATP-gated ion channel expressed on various cell types, including immune cells and neurons, and is implicated in inflammation, neuropathic pain, and neurodegenerative diseases.[12][13]

The antagonism of P2X7R by BBG is a significant finding for drug development, as it provides a lead structure for the design of novel therapeutics targeting this receptor. The mechanism of antagonism is non-competitive, suggesting that BBG binds to an allosteric site on the receptor rather than the ATP-binding site.[11]

Blockade of the P2X7R by BBG has been shown to have several downstream effects, including:

-

Reduction of inflammation: By inhibiting the release of pro-inflammatory cytokines such as IL-1β.[9][13]

-

Neuroprotection: By attenuating microglial activation and neuronal cell death.[9][14]

-

Modulation of cellular signaling pathways: Inhibition of P2X7R by BBG can affect downstream signaling cascades, including the p38 MAPK, ERK, and GSK3β pathways.[14]

Diagram 4: P2X7 receptor signaling and its antagonism by Brilliant Blue G.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Brilliant blue G, a P2X7 receptor antagonist, attenuates early phase of renal inflammation, interstitial fibrosis and is associated with renal cell proliferation in ureteral obstruction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. weizmann.ac.il [weizmann.ac.il]

- 6. A comparison of the binding of Coomassie brilliant blue to proteins at low and neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is Brilliant Blue G used for? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. The binding interaction of Coomassie blue with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Brilliant blue G selectively blocks ATP-gated rat P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The P2X7 receptor antagonist Brilliant Blue G attenuates contralateral rotations in a rat model of Parkinsonism through a combined control of synaptotoxicity, neurotoxicity and gliosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Brilliant blue G, a P2X7 receptor antagonist, attenuates early phase of renal inflammation, interstitial fibrosis and is associated with renal cell proliferation in ureteral obstruction in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to Coomassie Brilliant Blue R-250: Chemical Properties and Applications in Protein Analysis

For Researchers, Scientists, and Drug Development Professionals

Coomassie Brilliant Blue R-250 is a synthetic, anionic triphenylmethane (B1682552) dye extensively utilized in biochemical analysis for the visualization and quantification of proteins. Its enduring popularity in research and drug development stems from its reliability, simplicity, and compatibility with downstream applications like mass spectrometry. This technical guide provides a comprehensive overview of the core chemical properties of Coomassie this compound-250, detailed experimental protocols for its use in protein staining, and a visual representation of the experimental workflow.

Core Chemical Properties

Coomassie this compound-250, where "R" denotes its reddish tint, is a disulfonated triphenylmethane compound.[1][2] Its chemical structure and properties are fundamental to its function as a protein stain.

Table 1: General Chemical Properties of Coomassie this compound-250

| Property | Value | References |

| IUPAC Name | N-[4-[[4-[(4-Ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfobenzenemethanaminium, monosodium salt | [3] |

| Synonyms | C.I. 42660, Acid Blue 83, this compound | [3][4][5] |

| CAS Number | 6104-59-2 | [3] |

| Molecular Formula | C₄₅H₄₄N₃NaO₇S₂ | |

| Molecular Weight | 825.97 g/mol | [6] |

| Appearance | Crystalline solid | [3] |

| Storage | Room temperature, under desiccating conditions | [3] |

| Stability | ≥ 4 years | [3] |

Table 2: Solubility Data for Coomassie this compound-250

| Solvent | Solubility | References |

| Water | Soluble to 10 mM; slightly soluble in cold water, more soluble in hot water | [4] |

| Ethanol | Approximately 0.1 mg/mL | [3] |

| DMSO | Approximately 10 mg/mL | [3] |

| Dimethyl formamide (B127407) (DMF) | Approximately 2 mg/mL | [3] |

| PBS (pH 7.2) | Approximately 1 mg/mL | [3] |

Table 3: Spectrophotometric Properties of Coomassie this compound-250

| Condition | λmax (Absorption Maximum) | References |

| In 0.01 M citrate (B86180) buffer (pH 3.0) | 555 nm | [7] |

| Protein-dye complex (in 0.01 M citrate buffer, pH 3.0) | 549 nm | [7] |

| In buffer (pH 7.0) | 554 - 563 nm | [6][8] |

| Protein-dye complex (general) | 560 - 575 nm | [9] |

| Red form (pH < 0) | ~470 nm | [10] |

| Green form (pH ~1) | ~650 nm | [10] |

| Blue form (pH > 2) | ~595 nm | [10] |

Mechanism of Protein Staining

The interaction between Coomassie this compound-250 and proteins is primarily non-covalent.[2] In an acidic staining solution, the dye binds to proteins through a combination of electrostatic interactions and van der Waals forces.[10][11] The negatively charged sulfonate groups on the dye molecule interact with positively charged basic amino acid residues, particularly arginine, lysine, and histidine.[1][2] This binding stabilizes the anionic, blue form of the dye, resulting in the characteristic blue color of the protein bands.[2] The number of dye molecules bound is roughly proportional to the number of positive charges on the protein.[1]

Experimental Protocol: SDS-PAGE Gel Staining

This protocol outlines a standard procedure for staining proteins in polyacrylamide gels following electrophoresis (SDS-PAGE).

Materials:

-

Polyacrylamide gel post-electrophoresis

-

Staining Solution (see preparation below)

-

Destaining Solution (see preparation below)

-

High-purity water (e.g., Milli-Q)

-

Shaking platform

-

Staining trays (glass or plastic)

Solution Preparation:

-

Staining Solution (0.1% CBB R-250):

-

Coomassie this compound-250: 1 g

-

Methanol (B129727): 300 mL (or 400 mL)

-

Glacial Acetic Acid: 50 mL (or 100 mL)

-

High-purity water: to a final volume of 1 L

-

Procedure: Dissolve the Coomassie dye in methanol. Add the water and then the acetic acid. Stir for at least 2 hours and filter through Whatman No. 1 paper to remove any insoluble particles.[12][13] This solution can be stored at room temperature for several months.[12]

-

-

Destaining Solution:

-

Methanol: 300 mL

-

Glacial Acetic Acid: 50 mL

-

High-purity water: 650 mL

-

Procedure: Mix the components. This solution can also be stored at room temperature.[12]

-

Staining Procedure:

-

Fixation (Optional but Recommended): After electrophoresis, immerse the gel in a fixing solution (e.g., 30% methanol, 10% acetic acid) for at least 30 minutes. This step helps to precipitate the proteins within the gel matrix and remove interfering substances. Note that fixation may not be suitable for subsequent mass spectrometry analysis as it can permanently fix proteins in the gel.[12][14]

-

Staining: Decant the fixing solution and add enough Coomassie Staining Solution to fully submerge the gel.[14] Place the staining tray on a shaking platform and agitate gently for 30 minutes to 2 hours at room temperature.[12] The staining time will depend on the thickness of the gel; thinner gels (e.g., 0.75 mm) will stain faster than thicker gels (e.g., 1.5 mm).[12]

-

Destaining: Pour off the staining solution (which can be reused a few times).[14] Add a generous volume of Destaining Solution to the gel. Agitate gently on a shaker. The background of the gel will begin to clear, revealing the blue protein bands.

-

Complete Destaining: Change the Destaining Solution several times until the background is clear and the protein bands are well-defined.[12][14] This may take several hours. To expedite the process, a piece of foam or a Kimwipe can be placed in a corner of the tray to absorb the free dye.

-

Gel Storage: Once sufficiently destained, the gel can be stored in water or a solution of 7% acetic acid.[1]

Safety Precautions:

-

Always wear gloves and safety glasses when handling solutions containing methanol and acetic acid.[12]

-

Perform staining and destaining procedures in a well-ventilated area or a fume hood to avoid inhaling vapors.[12]

-

Dispose of methanol-containing waste in appropriate hazardous waste containers.[12]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Coomassie this compound-250 staining protocol for SDS-PAGE gels.

References

- 1. interchim.fr [interchim.fr]

- 2. Coomassie blue staining | Abcam [abcam.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Coomassie brilliant blue - Wikipedia [en.wikipedia.org]

- 5. This compound-250 |this compound; Coomassie this compound-250; Acid Blue 83; CI 42660 | Hello Bio [hellobio.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Coomassie this compound-250 Dye, 50 g - FAQs [thermofisher.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. mpbio.com [mpbio.com]

- 10. carlroth.com [carlroth.com]

- 11. conductscience.com [conductscience.com]

- 12. bioscience.fi [bioscience.fi]

- 13. Coomassi Blue Staining | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. frederick.cancer.gov [frederick.cancer.gov]

Coomassie Staining for Proteins: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core principles, quantitative aspects, and detailed methodologies of Coomassie staining, a cornerstone technique for the visualization and quantification of proteins in polyacrylamide gels.

Core Principle of Coomassie Staining

Coomassie Brilliant Blue (CBB) staining is a widely adopted method for detecting proteins separated by gel electrophoresis. The technique's simplicity, reproducibility, and compatibility with downstream applications like mass spectrometry make it an indispensable tool in proteomics and protein analysis. The process relies on the non-covalent binding of Coomassie dye to proteins, resulting in a distinct blue color that allows for visualization against a clear background.[1][2]

Chemical Basis of Interaction

The staining mechanism is primarily driven by a combination of electrostatic and hydrophobic interactions between the Coomassie dye molecules and the protein.[1][3] Coomassie Brilliant Blue is an anionic triphenylmethane (B1682552) dye that exists in two main forms: CBB R-250 ("R" for a reddish tint) and CBB G-250 ("G" for a greenish tint), which has two additional methyl groups.[4]

The dye can exist in three ionic states depending on the pH of the solution[5][6]:

-

Cationic Form (Red): Stable in highly acidic conditions (pH < 0.3), with a maximum absorbance (~470 nm).

-

Neutral Form (Green): Stable at a pH of around 1.3, with a maximum absorbance of ~650 nm.

-

Anionic Form (Blue): Stable at pH > 1.3, with a maximum absorbance of ~595 nm.

The staining process is typically carried out in an acidic solution containing methanol (B129727) or ethanol (B145695) and acetic acid.[3][7] In this acidic environment, the dye is predominantly in its protonated, cationic (red-brown) state.[6] The mechanism of binding proceeds as follows:

-

Electrostatic Interaction: The negatively charged sulfonic acid groups on the dye molecule form ionic bonds with the positively charged amine groups of basic amino acids, primarily arginine, and to a lesser extent, lysine (B10760008) and histidine.[8][9]

-

Hydrophobic Interaction: The dye donates a free electron to the ionizable groups on the protein, which disrupts the protein's native structure and exposes its internal hydrophobic pockets.[5][6] The non-polar, aromatic regions of the dye then bind to these exposed hydrophobic areas via van der Waals forces.[5][10]

-

Colorimetric Shift: This dual binding stabilizes the dye in its blue, anionic form.[4] The resulting protein-dye complex exhibits a strong absorbance at approximately 595 nm, making the protein bands visible as distinct blue bands on the gel.[4][11] Excess, unbound dye in the gel background is removed during a destaining step, which typically uses a similar methanol/acetic acid solution without the dye.[3]

Data Presentation: Quantitative Comparison of Staining Methods

The sensitivity of Coomassie staining varies depending on the specific dye formulation and protocol used. Colloidal formulations of CBB G-250, which form dye-molecule aggregates, generally offer higher sensitivity and lower background staining.[12]

| Staining Method | Typical Detection Limit (per band) | Linear Dynamic Range | Key Features |

| Coomassie Brilliant Blue R-250 | 30 - 100 ng[6] | Narrow | "Classical" method; requires significant destaining.[7] |

| Coomassie Brilliant Blue G-250 (Colloidal) | 8 - 25 ng[13][14] | Moderate (~5 to 500 ng)[15] | High sensitivity, low background, often requires minimal or no organic solvent for destaining.[12][16] |

| Microwave-Assisted CBB R-250 | ~25 ng[6] | Narrow | Significantly reduces staining and destaining time.[6][17] |

| Solvent-Free CBB G-250 | Comparable to classical methods[18] | Not specified | Environmentally friendly; avoids toxic organic solvents.[18] |

| Commercial Kits (e.g., PageBlue, Imperial) | ≤ 3 - 5 ng[15] | Broad (~5 to 500 ng)[15] | Optimized, ready-to-use reagents for high sensitivity and reproducibility.[15][19] |

Experimental Protocols

Proper execution of the staining protocol is critical for achieving optimal sensitivity and clarity. Always wear gloves to prevent keratin (B1170402) contamination of the gel.[2]

Protocol 1: Classical Coomassie this compound-250 Staining

This is a widely used, traditional method effective for most applications.

Reagents:

-

Fixing/Destain Solution: 40% Methanol, 10% Glacial Acetic Acid, 50% Deionized Water.[2]

-

Staining Solution: 0.1% (w/v) CBB R-250 in Fixing/Destain Solution. Dissolve 1 g of CBB R-250 powder in 1 L of the fixing/destain solution and filter through Whatman No. 1 paper to remove insoluble particles.[2][20]

-

Storage Solution: 5% Acetic Acid in Deionized Water.[7]

Methodology:

-

Fixation: After electrophoresis, place the gel in a clean container and add enough Fixing Solution to fully submerge it. Incubate for at least 15-30 minutes with gentle agitation.[2][7] For low molecular weight proteins (<10 kDa), fixation can be extended to prevent protein loss.[21]

-

Staining: Decant the fixing solution. Add the CBB R-250 Staining Solution and incubate for 2-4 hours at room temperature with gentle agitation.[22]

-

Destaining: Decant the staining solution (which can be saved and reused). Add fresh Destain Solution and agitate. Replace the destain solution every 1-2 hours until the background of the gel is clear and the protein bands are sharp. A piece of laboratory tissue can be placed in a corner of the container to help absorb excess dye.[6][21]

-

Storage: Once destained, the gel can be stored in 5% Acetic Acid or deionized water to prevent it from shrinking or cracking.[7]

Protocol 2: Colloidal Coomassie Brilliant Blue G-250 Staining

This method offers higher sensitivity and is often preferred for applications preceding mass spectrometry.[12]

Reagents:

-

Staining Solution: 1.0 g CBB G-250, 50 g Aluminum Sulfate (B86663) [Al₂(SO₄)₃·14–18 H₂O], 500 mL Ethanol, 10 mL Phosphoric Acid (85%). First, dissolve the aluminum sulfate in 400 mL of water. Add the ethanol, then slowly add the CBB G-250 powder and stir until dissolved. Finally, add the phosphoric acid and bring the final volume to 1 L with water.[12]

-

Wash Solution: Deionized Water.

-

Destain Solution: 1% Acetic Acid (optional, for preparative gels).

Methodology:

-

Pre-Wash: After electrophoresis, wash the gel three times with deionized water for 10 minutes each on a shaker. This step is critical to remove any remaining SDS, which can interfere with staining.[12]

-

Staining: Shake the staining solution to ensure the colloidal particles are evenly dispersed. Submerge the gel in the staining solution and incubate with agitation for 2-12 hours. Protein spots may become visible within 10-20 minutes. For maximum sensitivity, overnight staining is recommended.[12]

-

Washing/Destaining: Decant the staining solution. Wash the gel with deionized water for 10-60 minutes to clear the background. For preparative gels where a faint blue film may interfere with scanning, a brief wash with 1% acetic acid can be used.[12]

-

Storage: The gel can be stored long-term in a solution of 1% acetic acid or 20% ammonium (B1175870) sulfate at 4°C.[12][23]

Protocol 3: Rapid Microwave-Assisted CBB R-250 Staining

This protocol significantly shortens the time required for staining and destaining.

Reagents:

-

Staining Solution: 0.1% CBB R-250 in 40% Ethanol, 10% Acetic Acid.[17]

-

Destain Solution: 10% Ethanol, 7.5% Acetic Acid.[17]

Methodology:

-

Staining: Place the gel in a microwave-safe container with 100 mL of Staining Solution. Loosely cover the container and heat in a microwave at full power for approximately 60 seconds. Caution: Do not allow the solution to boil, as this can release flammable vapors.[17]

-

After heating, place the container on an orbital shaker and agitate gently for 15 minutes.[17]

-

Destaining: Decant the stain and rinse the gel briefly with deionized water. Add 100 mL of Destain Solution.

-

Heat the gel in the destain solution in the microwave for another 60 seconds.[17]

-

Place the gel back on the shaker and agitate until the desired background clarity is achieved. The destain solution can be changed if necessary.[17]

References

- 1. An Overview of Coomassie Stain - Amerigo Scientific [amerigoscientific.com]

- 2. frederick.cancer.gov [frederick.cancer.gov]

- 3. How Does Coomassie Blue Stain Proteins in Gels? [synapse.patsnap.com]

- 4. Coomassie brilliant blue - Wikipedia [en.wikipedia.org]

- 5. Coomassie Blue Staining: Definition & Overview [excedr.com]

- 6. conductscience.com [conductscience.com]

- 7. thesiliconreview.com [thesiliconreview.com]

- 8. What is the mechanism of Brilliant Blue G? [synapse.patsnap.com]

- 9. Mechanism studies of coomassie blue and silver staining of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. science.co.il [science.co.il]

- 11. What Is the Principle Behind Protein Quantification Using the Coomassie Brilliant Blue Assay? | MtoZ Biolabs [mtoz-biolabs.com]

- 12. Fast and Sensitive Colloidal Coomassie G-250 Staining for Proteins in Polyacrylamide Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. geneseesci.com [geneseesci.com]

- 14. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]

- 15. Coomassie Blue Gel and Membrane Stains | Thermo Fisher Scientific - KR [thermofisher.com]

- 16. Protocol for Coomassie Staining | AAT Bioquest [aatbio.com]

- 17. Coomassi Blue Staining | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. Staining of Proteins in Gels with Coomassie G-250 without Organic Solvent and Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bio-rad.com [bio-rad.com]

- 20. bioscience.fi [bioscience.fi]

- 21. bioscience.fi [bioscience.fi]

- 22. interchim.fr [interchim.fr]

- 23. Coomassi Blue Staining | Thermo Fisher Scientific - TW [thermofisher.com]

Brilliant Blue R: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Brilliant Blue R, also widely known by its synonym Coomassie this compound-250, is a synthetic, disulfonated triphenylmethane (B1682552) dye. Its intense blue color and ability to bind to proteins have made it an indispensable tool in biochemistry and molecular biology for decades. This technical guide provides an in-depth overview of the structure, function, and key applications of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a complex aromatic structure. The "R" in its name signifies a reddish tint to its blue color. It is structurally distinct from its close relative, Brilliant Blue G-250 (Coomassie G-250), by the absence of two methyl groups.

Chemical Structure of this compound

Caption: 2D chemical structure of this compound.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that the purity of commercially available this compound can vary, which may affect experimental outcomes.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C45H44N3NaO7S2 | [2][3][4][5][6][7] |

| Molecular Weight | ~825.97 g/mol | [3][4][5][6] |

| CAS Number | 6104-59-2 | [2][3][4][7][8] |

| Synonyms | Coomassie this compound-250, Acid Blue 83, Brilliant Indocyanine 6B | [3][9][10] |

| Appearance | Dark purple to black powder | [10] |

| Solubility | ||

| Water | 1 mg/mL[1], 10 mg/mL[11] | [1][11] |

| Ethanol | Slightly soluble | [4] |

| Absorption Maximum (λmax) | ||

| in Ethanol | 586-592 nm | [1][4] |

| in Methanol | 588 nm | [10] |

| Protein-bound (acidic) | ~595 nm | [12] |

Core Functions and Applications

This compound has two primary, well-documented functions in scientific research and drug development: as a protein stain and as a purinergic receptor antagonist.

Protein Staining and Quantification

The most common application of this compound is in the visualization and quantification of proteins.

Mechanism of Action in Protein Staining:

This compound binds to proteins through a combination of electrostatic and van der Waals interactions.[7] In acidic solutions, the dye donates a proton to the ionizable groups on the protein, leading to a conformational change that exposes hydrophobic pockets. The negatively charged sulfonate groups of the dye then interact with positively charged amino acid residues, primarily arginine, lysine, and histidine.[7] The aromatic rings of the dye also engage in hydrophobic interactions with nonpolar amino acid residues. This binding event stabilizes the anionic, blue form of the dye, resulting in a distinct color change that is proportional to the amount of protein present.[12]

Workflow for SDS-PAGE Protein Staining

Caption: General workflow for staining proteins in a polyacrylamide gel using this compound.

Applications:

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): this compound is the most widely used stain for visualizing protein bands separated by SDS-PAGE, allowing for the assessment of protein purity, molecular weight, and expression levels.[4][13]

-

Bradford Protein Assay: This colorimetric assay utilizes the shift in the absorption maximum of Brilliant Blue G-250 (a close analog of R-250) from 465 nm to 595 nm upon binding to protein to quantify the total protein concentration in a sample.[12][13] The assay is known for its speed and sensitivity.[13]

Quantitative Parameters for Protein Staining and Quantification

| Parameter | Value | Application | Reference(s) |

| Detection Sensitivity (SDS-PAGE) | 8-100 ng per protein band | Protein Visualization | [8] |

| Bradford Assay Linearity Range | 20-150 µg protein | Protein Quantification | [9] |

P2X7 Receptor Antagonism

More recently, Brilliant Blue G, and to some extent this compound, have been identified as selective antagonists of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel expressed on the surface of various cells, including immune cells and neurons. Its overactivation is implicated in inflammatory and neurodegenerative processes.

Mechanism of Action as a P2X7 Receptor Antagonist:

Brilliant Blue G and related compounds are thought to bind to the extracellular domain of the P2X7 receptor, preventing the binding of its natural ligand, ATP. This non-competitive antagonism blocks the influx of cations (Na⁺ and Ca²⁺) and subsequent downstream signaling events, such as the release of pro-inflammatory cytokines and the activation of apoptotic pathways.

Signaling Pathway of P2X7 Receptor Antagonism by Brilliant Blue

Caption: Simplified signaling pathway illustrating the antagonistic effect of Brilliant Blue on the P2X7 receptor.

Applications in Drug Development:

The P2X7 receptor is a promising therapeutic target for a range of conditions, including:

-

Neurodegenerative Diseases: Antagonism of the P2X7 receptor has shown neuroprotective effects in models of Parkinson's disease and retinal degeneration.[5][6]

-

Inflammatory Disorders: By blocking the release of pro-inflammatory cytokines, P2X7 antagonists have potential in treating various inflammatory conditions.

-

Oncology: Research suggests that P2X7 receptor antagonism may inhibit tumor growth in certain cancers, such as glioblastoma.[1]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are standard protocols for the use of this compound in protein staining.

SDS-PAGE Gel Staining Protocol

This protocol is a standard method for visualizing protein bands in polyacrylamide gels.

Materials:

-

Fixing Solution: 40% methanol, 10% glacial acetic acid, 50% deionized water.

-

Staining Solution: 0.1% (w/v) this compound-250 in Fixing Solution.

-

Destaining Solution: 10% methanol, 10% glacial acetic acid, 80% deionized water.

Procedure:

-

Fixation: After electrophoresis, immerse the gel in Fixing Solution for at least 1 hour. This step fixes the proteins in the gel matrix and removes SDS.

-

Staining: Discard the Fixing Solution and add the Staining Solution. Gently agitate the gel for 1-2 hours at room temperature.

-

Destaining: Remove the Staining Solution and add the Destaining Solution. Gently agitate the gel. Change the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a clear background.

-

Storage: The destained gel can be stored in deionized water.

Bradford Protein Assay Protocol (using Brilliant Blue G-250)

This protocol provides a rapid and sensitive method for protein quantification.

Materials:

-

Bradford Reagent: Commercially available or prepared by dissolving 100 mg of Brilliant Blue G-250 in 50 mL of 95% ethanol, adding 100 mL of 85% (w/v) phosphoric acid, and diluting to 1 L with deionized water.

-

Protein Standard: A protein with a known concentration, such as bovine serum albumin (BSA), at a stock concentration of 1 mg/mL.

Procedure:

-

Prepare Standards: Prepare a series of protein standards by diluting the BSA stock solution to concentrations ranging from 0.1 to 1.0 mg/mL. Also, prepare a blank containing only the dilution buffer.

-

Sample Preparation: Dilute your unknown protein samples to fall within the linear range of the assay.

-

Assay:

-

Pipette 5 µL of each standard and unknown sample into separate microplate wells or cuvettes.

-

Add 250 µL of Bradford Reagent to each well or cuvette and mix well.

-

-

Incubation: Incubate at room temperature for at least 5 minutes.

-

Measurement: Measure the absorbance at 595 nm using a spectrophotometer or microplate reader.

-

Quantification: Generate a standard curve by plotting the absorbance of the standards versus their known concentrations. Use the standard curve to determine the concentration of the unknown samples.

Conclusion

This compound remains a cornerstone of protein analysis, offering a robust and cost-effective method for protein visualization and quantification. Its more recently discovered role as a P2X7 receptor antagonist has opened new avenues for its application in drug discovery and development, particularly in the fields of neuroinflammation and oncology. This guide provides a comprehensive technical overview to aid researchers in leveraging the full potential of this versatile dye in their scientific endeavors.

References

- 1. Purification of commercial coomassie this compound-250 and characterization of the chromogenic fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Extinction Coefficient [this compound] | AAT Bioquest [aatbio.com]

- 6. Coomassie Brilliant Blue | Encyclopedia MDPI [encyclopedia.pub]

- 7. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. Bradford protein assay - Wikipedia [en.wikipedia.org]

- 10. bio-rad.com [bio-rad.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. bluetigerscientific.com [bluetigerscientific.com]

- 13. Dye content ~50 %, Powder | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to Coomassie Dyes in Biochemistry: History, Application, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coomassie Brilliant Blue (CBB) dyes are a class of triphenylmethane (B1682552) anionic dyes that have become indispensable in biochemistry for the visualization and quantification of proteins. Originally developed for the textile industry, their application in protein analysis has a rich history, leading to the development of fundamental techniques such as SDS-PAGE gel staining and the Bradford protein assay.[1] This technical guide provides an in-depth exploration of the history, mechanisms, and core applications of Coomassie dyes, complete with detailed experimental protocols and comparative data to aid researchers in their practical application.

A Brief History of Coomassie Dyes

The name "Coomassie" was trademarked by the British dye manufacturer Levinstein Ltd. in the late 19th century, named after the then-occupied city of Kumasi in Ghana.[2][3] The two primary forms used in biochemistry, Coomassie Brilliant Blue R-250 and G-250, were first synthesized in 1913 by Max Weiler in Germany.[2]

Their transition from textile dyes to essential biochemical reagents began in the mid-20th century. In 1963, Fazekas de St. Groth and colleagues first reported the use of Coomassie this compound-250 to stain proteins separated on cellulose (B213188) acetate.[4] This was shortly followed by the work of Meyer and Lambert in 1965, who adapted the technique for staining proteins in polyacrylamide gels, a method that remains a staple in molecular biology laboratories today.[2] The G-250 variant found its cornerstone application with the development of the Bradford protein assay by Marion M. Bradford in 1976, a rapid and sensitive method for protein quantification.[1][5]

Mechanism of Coomassie Dye-Protein Interaction

The interaction between Coomassie dyes and proteins is a non-covalent process driven by a combination of electrostatic and hydrophobic forces.[6] In an acidic solution, the dye exists in a cationic (reddish-brown) or neutral (green) form.[1][7] Upon binding to a protein, the dye is stabilized in its anionic (blue) form.[2][7]

This binding is primarily mediated by ionic interactions between the negatively charged sulfonic acid groups of the dye and the positively charged side chains of basic amino acids, particularly arginine, lysine, and histidine.[8] Additionally, van der Waals forces and hydrophobic interactions occur between the dye's aromatic rings and nonpolar regions of the protein.[9][10] This dual-mode interaction ensures a stable protein-dye complex, allowing for sensitive detection.

The mechanism of Coomassie G-250 binding to a protein is a multi-step process. The dye first donates a free electron to ionizable groups on the protein, causing a disruption of the protein's native state and exposing its hydrophobic pockets.[7] The non-polar components of the dye then bind to these exposed hydrophobic pockets via van der Waals forces, and this bond is further strengthened by ionic interactions.[7]

Figure 1: Simplified signaling pathway of Coomassie dye binding to a protein.

Key Applications in Biochemistry

SDS-PAGE Gel Staining

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for separating proteins based on their molecular weight. Coomassie Brilliant Blue staining is the most common method for visualizing these separated protein bands.

Coomassie this compound-250 vs. G-250

Both R-250 and G-250 are used for gel staining, but they have distinct characteristics. R-250, with its reddish tint, is traditionally more common for gel staining and is considered slightly more sensitive.[11][12] G-250, which has a greenish hue, is often used in colloidal formulations that offer the advantage of reduced background staining, sometimes eliminating the need for a destaining step.[10][11]

Figure 2: Experimental workflow for Coomassie staining of an SDS-PAGE gel.

Bradford Protein Assay

The Bradford assay is a colorimetric method used to determine the concentration of protein in a solution.[1] It relies on the shift in the absorbance maximum of Coomassie Brilliant Blue G-250 from 465 nm to 595 nm upon binding to protein.[13] The intensity of the blue color is proportional to the protein concentration and can be measured using a spectrophotometer.

Figure 3: Logical workflow of the Bradford protein assay.

Quantitative Data Presentation

The sensitivity of protein detection varies between different Coomassie staining methods. The following table summarizes the approximate detection limits for common techniques.

| Staining Method | Coomassie Dye Variant | Approximate Limit of Detection (per band) | Key Features |

| Classical Coomassie Staining | R-250 | 100 ng | Requires destaining; good for general use.[14] |

| Colloidal Coomassie Staining | G-250 | 10 - 30 ng | Reduced background, may not require destaining.[14][15] |

| QC Colloidal Coomassie Stain | G-250 | ~3 ng | High sensitivity, low background.[16] |

| Bradford Protein Assay | G-250 | 1 µg | For protein quantification in solution.[7] |

Experimental Protocols

Protocol 1: Classical Coomassie this compound-250 Staining for SDS-PAGE

Materials:

-

Staining Solution: 0.1% (w/v) Coomassie this compound-250, 40% (v/v) methanol, 10% (v/v) glacial acetic acid.[17]

-

Destaining Solution: 40% (v/v) methanol, 10% (v/v) glacial acetic acid.[18]

-

Fixative Solution: 30% methanol, 10% acetic acid.[9]

Procedure:

-

Following electrophoresis, carefully remove the polyacrylamide gel from the glass plates.

-

Rinse the gel with deionized water.

-

Immerse the gel in Fixative Solution for at least 5 minutes with gentle agitation.[9]

-

Decant the fixative and add enough Coomassie Staining Solution to fully submerge the gel.

-

Incubate for at least 1 hour at room temperature with gentle agitation. For a faster method, the solution can be heated in a microwave until it boils (approximately 40-60 seconds) and then incubated for 5-10 minutes.[17][19]

-

Pour off the staining solution.

-

Rinse the gel twice with deionized water or used Destaining Solution.[19]

-

Add fresh Destaining Solution and agitate gently. Change the destain solution every 1-2 hours until the protein bands are clearly visible against a clear background. Placing a knotted Kimwipe in the destaining solution can help absorb excess stain.[17][18]

-

Once destained, the gel can be stored in 7% acetic acid or water.[20]

Protocol 2: Colloidal Coomassie Brilliant Blue G-250 Staining

Materials:

-

Fixing Solution: 40% ethanol, 10% acetic acid.[16]

-

Staining Solution: Commercially available kit (e.g., Invitrogen LC6025) or a self-made solution containing 0.08% CBB G-250, 1.6% ortho-phosphoric acid, 8% ammonium (B1175870) sulfate, and 20% methanol.[5]

Procedure:

-

After electrophoresis, fix the gel in Fixing Solution for approximately 30 minutes.[8]

-

Wash the gel three times with deionized water for 10 minutes each to remove residual SDS.[21]

-

Submerge the gel in the Colloidal Coomassie Staining Solution and incubate for 2 to 12 hours (or overnight) with gentle agitation.[21][22]

-

Decant the staining solution and rinse the gel with deionized water.

-

If necessary, destain with multiple changes of deionized water until the background is clear.[5][23]

Protocol 3: Bradford Protein Assay

Materials:

-

Bradford Reagent: Dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% (w/v) phosphoric acid. Dilute to a final volume of 1 L with deionized water.[13]

-

Protein Standard: A solution of known concentration, typically Bovine Serum Albumin (BSA), at a stock concentration of 1 mg/mL.

Procedure:

-

Prepare a series of protein standards by diluting the BSA stock solution to concentrations ranging from approximately 125 µg/mL to 1500 µg/mL.[13] Prepare a blank containing only the diluent.

-

Prepare dilutions of the unknown protein sample to ensure the concentration falls within the linear range of the standard curve.

-

Pipette a small volume (e.g., 30 µL) of each standard and unknown sample into separate test tubes or microplate wells.[3]

-

Add a larger volume (e.g., 1.5 mL for test tubes) of the Bradford Reagent to each tube/well and mix thoroughly.[3]

-

Incubate at room temperature for at least 5-10 minutes.[2][3]

-

Set a spectrophotometer to a wavelength of 595 nm and zero the instrument using a blank containing only the diluent and Bradford reagent.

-

Measure the absorbance of each standard and unknown sample.

-

Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Use the equation of the line from the standard curve to calculate the protein concentration of the unknown samples based on their absorbance values.[2]

Conclusion

Coomassie Brilliant Blue dyes have a long and storied history, evolving from industrial colorants to indispensable tools in the biochemistry laboratory. Their robust and reliable performance in protein staining and quantification has solidified their place in foundational research techniques. Understanding the underlying mechanisms of protein-dye interaction, coupled with detailed and optimized protocols for their use in SDS-PAGE and the Bradford assay, empowers researchers to generate accurate and reproducible data. This guide serves as a comprehensive resource for both novice and experienced scientists, providing the technical details necessary for the successful application of Coomassie dyes in their research endeavors.

References

- 1. Bradford protein assay | Abcam [abcam.com]

- 2. study.com [study.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. embl.org [embl.org]

- 5. researchgate.net [researchgate.net]

- 6. conductscience.com [conductscience.com]

- 7. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 8. Coomassie Blue staining | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]

- 9. frederick.cancer.gov [frederick.cancer.gov]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. researchgate.net [researchgate.net]

- 12. interchim.fr [interchim.fr]

- 13. shimadzu.co.uk [shimadzu.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. bitesizebio.com [bitesizebio.com]

- 16. bio-rad.com [bio-rad.com]

- 17. OUH - Protocols [ous-research.no]

- 18. Visualization of proteins in SDS PAGE gels [qiagen.com]

- 19. Coomassie Staining and Destaining [cytographica.com]

- 20. med.upenn.edu [med.upenn.edu]

- 21. Fast and Sensitive Colloidal Coomassie G-250 Staining for Proteins in Polyacrylamide Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Video: Fast and Sensitive Colloidal Coomassie G-250 Staining for Proteins in Polyacrylamide Gels [jove.com]

- 23. oncoproteomics.nl [oncoproteomics.nl]

The Interaction of Brilliant Blue R with Basic Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the triphenylmethane (B1682552) dye, Brilliant Blue R (Coomassie this compound-250), and the basic amino acids: arginine, lysine (B10760008), and histidine. This document details the binding mechanisms, summarizes available quantitative data, outlines experimental protocols for studying these interactions, and provides visual representations of key processes.

Core Interaction Mechanisms

The binding of this compound to proteins is a multifaceted process, primarily driven by a combination of electrostatic and hydrophobic interactions.[1][2] The dye's sulfonic acid groups are negatively charged at typical assay pH levels and are attracted to the positively charged side chains of basic amino acids.[1][2] Concurrently, the nonpolar aromatic regions of the dye molecule engage in hydrophobic interactions with adjacent amino acid residues and the polypeptide backbone, which enhances the stability of the complex.[1]

While all three basic amino acids (arginine, lysine, and histidine) can participate in these electrostatic interactions, there is evidence to suggest a preferential binding hierarchy. Studies indicate that Brilliant Blue dyes interact most strongly with arginine residues, followed by weaker interactions with lysine and histidine.[3] This preference is attributed to the unique guanidinium (B1211019) group of arginine, which can form more extensive and stable ionic bonds.

Quantitative Analysis of Binding

Direct, comparative binding affinities (K_d values) for this compound with individual, monomeric basic amino acids are not extensively documented in the literature. However, studies on proteins and poly-amino acids provide valuable quantitative insights into the stoichiometry of these interactions.

| Analyte | Dye | Stoichiometry of Binding | Method of Determination | Reference |

| Poly-(L-lysine) | This compound-250 | ~3.6 dye molecules per lysine residue | Scatchard Plot Analysis | Tal, M., et al. (1985) |

| Various Proteins | This compound-250 | ~1.5 - 3 dye molecules per positive charge | Scatchard Plot Analysis | [2] |

Experimental Protocols for Studying Dye-Amino Acid Interactions

Several biophysical techniques can be employed to characterize the interaction between this compound and basic amino acids. Detailed methodologies for the most common approaches are provided below.

Spectrophotometric Titration

This method relies on the change in the absorbance spectrum of this compound upon binding to amino acids.

Objective: To determine the stoichiometry and apparent binding affinity of the dye-amino acid interaction.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable buffer)

-

Stock solutions of L-arginine, L-lysine, and L-histidine (e.g., 10 mM in the same buffer)

-

Spectrophotometer and cuvettes

-

Appropriate buffer (e.g., phosphate (B84403) or Tris buffer at a specific pH)

Protocol:

-

Prepare a working solution of this compound at a known concentration in the chosen buffer.

-

Record the initial absorbance spectrum of the this compound solution (typically between 400 and 800 nm).

-

Incrementally add small, precise volumes of the amino acid stock solution to the cuvette containing the dye.

-

After each addition, mix thoroughly and allow the solution to equilibrate for a set period (e.g., 2-5 minutes).

-

Record the absorbance spectrum after each addition.

-

Continue the titration until no further significant changes in the absorbance spectrum are observed.

-

Plot the change in absorbance at the wavelength of maximum difference as a function of the molar ratio of amino acid to dye.

-

Analyze the resulting binding isotherm to determine the stoichiometry and apparent binding constant.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the dye-amino acid interaction.

Materials:

-

Isothermal Titration Calorimeter

-

This compound solution in degassed buffer

-

Solutions of L-arginine, L-lysine, and L-histidine in the same, matched, degassed buffer

Protocol:

-

Thoroughly clean the ITC sample cell and syringe.

-

Prepare a solution of the amino acid (e.g., 50-100 µM) in degassed buffer and load it into the sample cell.

-

Prepare a more concentrated solution of this compound (e.g., 1-2 mM) in the same matched, degassed buffer and load it into the injection syringe.

-

Allow the system to equilibrate thermally.

-

Perform a series of small, sequential injections of the this compound solution into the sample cell containing the amino acid solution.

-

Record the heat change associated with each injection.

-

As a control, perform a separate titration of this compound into the buffer alone to determine the heat of dilution.

-

Subtract the heat of dilution from the experimental data.

-

Fit the integrated heat data to a suitable binding model to determine the thermodynamic parameters.

Fluorescence Spectroscopy

This technique measures changes in the fluorescence properties of the dye or a fluorescently labeled amino acid upon binding.

Objective: To investigate the binding interaction and determine the binding constant through fluorescence quenching or enhancement.

Materials:

-

Spectrofluorometer

-

This compound solution

-

Solutions of the basic amino acids (note: intrinsic fluorescence of these amino acids is negligible in the visible range, so this technique primarily relies on changes to the dye's fluorescence).

Protocol:

-

Prepare a dilute solution of this compound in the desired buffer.

-

Measure the initial fluorescence emission spectrum of the dye solution at an appropriate excitation wavelength.

-

Incrementally add the amino acid solution to the dye solution.

-

After each addition, mix and allow to equilibrate.

-

Record the fluorescence emission spectrum.

-

Correct the fluorescence intensity for the dilution effect.

-

Plot the change in fluorescence intensity as a function of the amino acid concentration.

-

Analyze the data using appropriate models (e.g., Stern-Volmer equation for quenching) to calculate the binding constant.

Visualizing Workflows and Interactions

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the conceptual binding mechanism.

Caption: Workflow for Spectrophotometric Titration.

Caption: Workflow for Isothermal Titration Calorimetry.

Caption: Conceptual Diagram of Binding Interactions.

References

physical and chemical properties of Acid Blue 83

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 83, also widely known by its trade name Coomassie Brilliant Blue R-250, is a synthetic, anionic triphenylmethane (B1682552) dye. It is a valuable tool in biochemistry and molecular biology, primarily utilized for the visualization of proteins following electrophoretic separation. Its ability to bind non-specifically to proteins with high sensitivity makes it an indispensable stain for qualitative and semi-quantitative analysis of protein samples. This technical guide provides an in-depth overview of the physical and chemical properties of Acid Blue 83, detailed experimental protocols for its use, and relevant safety information.

Core Physical and Chemical Properties

Acid Blue 83 is a dark blue to purple crystalline powder.[1][2][3][4] Its chemical structure, belonging to the triarylmethane class of dyes, is responsible for its intense color.[2] The quantitative physical and chemical properties of Acid Blue 83 are summarized in the table below for easy reference.

| Property | Value | References |

| Synonyms | Coomassie this compound-250, C.I. 42660, this compound | [5][6] |

| CAS Number | 6104-59-2 | [1][2][5][7] |

| Molecular Formula | C₄₅H₄₄N₃NaO₇S₂ | [1][2][5][7] |

| Molecular Weight | 825.97 g/mol | [1][7] |

| Appearance | Dark blue to dark purplish-brown crystalline powder | [2][3][5] |

| Melting Point | 174-180 °C | [5] |

| Solubility | Not soluble in cold water; slightly soluble in hot water and ethanol (B145695) (light blue solution). Soluble in a mixture of methanol (B129727) and acetic acid. | [2][5] |

| UV-Vis Absorption Maximum (λmax) | 555 nm (in 0.01 M citrate (B86180) buffer, pH 3.0); 549 nm (when bound to protein) |

Experimental Protocols

The most prominent application of Acid Blue 83 is as a protein stain in polyacrylamide gel electrophoresis (PAGE). The following are detailed protocols for its preparation and use.

Preparation of Staining and Destaining Solutions

Coomassie this compound-250 Staining Solution (0.1%)

-

Reagents:

-

Coomassie this compound-250 (Acid Blue 83): 1 g

-

Methanol: 400 mL

-

Glacial Acetic Acid: 100 mL

-

Deionized Water: 500 mL

-

-

Procedure:

-

Dissolve 1 g of Coomassie this compound-250 powder in 400 mL of methanol.

-

Add 100 mL of glacial acetic acid to the solution.

-

Add 500 mL of deionized water to bring the final volume to 1 L.

-

Mix thoroughly until the dye is completely dissolved.

-

Filter the solution through Whatman No. 1 filter paper to remove any particulate matter.

-

Store the staining solution at room temperature.

-

Destaining Solution

-

Reagents:

-

Methanol: 400 mL

-

Glacial Acetic Acid: 100 mL

-

Deionized Water: 500 mL

-

-

Procedure:

-

Combine 400 mL of methanol, 100 mL of glacial acetic acid, and 500 mL of deionized water.

-

Mix well.

-

Store the destaining solution at room temperature.

-

Protein Gel Staining Protocol (SDS-PAGE)

This protocol outlines the standard procedure for staining proteins in polyacrylamide gels with Coomassie this compound-250.

-

Fixation: After electrophoresis, immerse the gel in a sufficient volume of fixing solution (e.g., 40% methanol, 10% acetic acid) for at least 1 hour. This step fixes the proteins in the gel and removes interfering substances like SDS.

-

Staining: Discard the fixing solution and add the Coomassie this compound-250 staining solution to completely cover the gel. Incubate with gentle agitation on a rocker or shaker for 2-4 hours at room temperature. For faster staining, the solution can be heated to 37°C for 1 hour.[8]

-

Destaining: Remove the staining solution (which can be saved and reused a few times). Add a generous volume of destaining solution to the gel. Incubate with gentle agitation. Change the destaining solution several times until the background of the gel is clear and the protein bands are distinctly visible as blue bands. This process can take several hours to overnight.[8]

-

Storage: Once destained, the gel can be stored in deionized water or a 7% acetic acid solution. For long-term storage, the gel can be dried between two sheets of cellophane.

Visualizations

Experimental Workflow: Protein Staining with Acid Blue 83

References

- 1. cncolorchem.com [cncolorchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. nbinno.com [nbinno.com]

- 4. China Biggest Acid Blue 83 CAS 6104-59-2 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 5. Acid Blue 83 | 6104-59-2 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Principle and Protocol of Coomassie Brilliant Blue - Creative BioMart [creativebiomart.net]

An In-depth Technical Guide to Brilliant Blue R in Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Brilliant Blue R, a member of the Coomassie family of triphenylmethane (B1682552) dyes, is a cornerstone reagent in molecular biology, primarily utilized for the visualization of proteins following electrophoretic separation. Its enduring popularity stems from its sensitivity, reproducibility, and compatibility with downstream applications like mass spectrometry. This guide provides a comprehensive overview of this compound's properties, underlying mechanisms, and detailed protocols for its use in protein analysis.

Core Properties and Chemical Background

This compound, specifically the R-250 variant, is an anionic dye that binds non-covalently to proteins.[1][2] The "R" in its name denotes the slight reddish tint of the blue color.[3] It is structurally similar to Brilliant Blue G-250, differing by the absence of two methyl groups.[3][4][5][6] This structural difference influences its staining characteristics, with R-250 often considered to have higher sensitivity, though potentially requiring a more rigorous destaining process compared to the G-250 form.[7]

The dye's interaction with proteins is primarily driven by electrostatic and van der Waals forces.[2][3] In acidic conditions, the negatively charged sulfonic acid groups of the dye interact with positively charged basic amino acid residues (primarily arginine, lysine, and histidine) on the protein.[4][6][8] This binding stabilizes the blue anionic form of the dye, resulting in the visible protein bands.[3][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound-250.

Table 1: Physicochemical Properties of this compound-250

| Property | Value | References |

| Molecular Formula | C₄₅H₄₄N₃NaO₇S₂ | [10][11] |

| Molecular Weight | 825.97 g/mol | [9][10][11][12] |

| Synonyms | Acid Blue 83, C.I. 42660, Coomassie this compound-250 | [10][11][12][13] |

| Appearance | Dark purplish-brown powder | [13][14] |

Table 2: Spectral Properties of this compound-250

| Condition | Absorption Maximum (λmax) | References |

| Free Dye (in 0.01 M citrate (B86180) buffer, pH 3.0) | 555 nm | [4] |

| Protein-Dye Complex | 549 nm | [4] |

| General Absorbance Peak | 587 nm | [13] |

Experimental Protocols

Standard Protocol for Staining Polyacrylamide Gels with this compound-250

This protocol is a widely used method for visualizing protein bands in SDS-PAGE gels.

Materials:

-

Fixative/Destain Solution: 30% methanol (B129727), 10% acetic acid, 60% deionized water.[1]

-

Staining Solution: 0.1% (w/v) this compound-250, 40% methanol, 10% acetic acid. (Dissolve 1g of this compound-250 in 400mL methanol, then add 100mL glacial acetic acid and 500mL deionized water). Some protocols suggest a higher concentration of 0.25% (w/v) dye.[15]

-

Deionized Water

-

Staining Trays

-

Orbital Shaker

Methodology:

-

Gel Fixation: Following electrophoresis, immerse the gel in the Fixative/Destain Solution for at least 5 minutes with gentle agitation.[1] This step removes SDS and fixes the proteins within the gel matrix.

-

Staining: Decant the fixative solution and add enough this compound-250 Staining Solution to fully submerge the gel. Incubate for at least 3 hours to overnight with gentle agitation.[1][16] For quicker staining, the solution can be heated, though this may increase background staining.[15]

-

Destaining: Remove the staining solution (which can be reused). Add the Fixative/Destain Solution and incubate with agitation.[1] Replace the destain solution with fresh solution periodically until the background is clear and the protein bands are distinctly visible.[1][16] Avoid over-destaining, as this can lead to loss of signal from the protein bands.[1]

-

Storage: Once sufficiently destained, the gel can be stored in deionized water.[17]

Detection Sensitivity:

-

Standard Staining: Can detect protein amounts in the range of 100-1000 ng per band.[16]

-

Colloidal Staining (a variation): Can enhance sensitivity to 8-10 ng of protein per band.[17]

Visualizations

Experimental Workflow for SDS-PAGE and this compound Staining

SDS-PAGE and Staining Workflow.

Mechanism of this compound Protein Staining

Protein-Dye Interaction Mechanism.

Applications in Molecular Biology

Beyond its primary role in staining proteins in polyacrylamide gels, this compound has other applications: